molecular formula C4H9B B14732987 Borane, ethenyldimethyl- CAS No. 5846-37-7

Borane, ethenyldimethyl-

Cat. No.: B14732987
CAS No.: 5846-37-7
M. Wt: 67.93 g/mol
InChI Key: BJZRMJYVZYZPMM-UHFFFAOYSA-N
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Description

Dimethylvinylborane is an organoboron compound that features a vinyl group (CH=CH2) attached to a boron atom, which is further bonded to two methyl groups (CH3). This compound is of significant interest in organic chemistry due to its unique reactivity and utility in various synthetic applications, particularly in cycloaddition reactions.

Preparation Methods

Dimethylvinylborane can be synthesized through several methods. One common synthetic route involves the hydroboration of alkenes with borane reagents. For instance, the reaction of vinylborane with dimethylborane under controlled conditions can yield dimethylvinylborane. Industrial production methods often involve similar hydroboration techniques but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Dimethylvinylborane undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:

    Diels-Alder Reactions: Dimethylvinylborane acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.

    Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.

    Substitution Reactions: Dimethylvinylborane can participate in substitution reactions where the vinyl group is replaced by other functional groups, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Diels-Alder reactions, the product is typically a cyclohexene derivative with various substituents depending on the diene used .

Scientific Research Applications

Dimethylvinylborane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylvinylborane in chemical reactions often involves the formation of transient intermediates where the boron atom interacts with other reactants. In Diels-Alder reactions, for example, the boron atom facilitates the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Dimethylvinylborane can be compared with other vinylboranes such as vinylborane and dichlorovinylborane. While all these compounds feature a vinyl group attached to boron, their reactivity and selectivity in chemical reactions can vary significantly:

The uniqueness of dimethylvinylborane lies in its balance of reactivity and stability, making it a valuable reagent in various synthetic applications.

Properties

CAS No.

5846-37-7

Molecular Formula

C4H9B

Molecular Weight

67.93 g/mol

IUPAC Name

ethenyl(dimethyl)borane

InChI

InChI=1S/C4H9B/c1-4-5(2)3/h4H,1H2,2-3H3

InChI Key

BJZRMJYVZYZPMM-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C=C

Origin of Product

United States

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